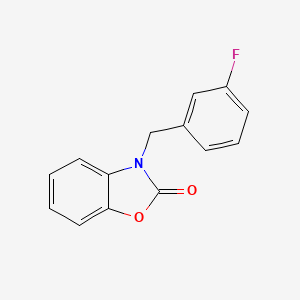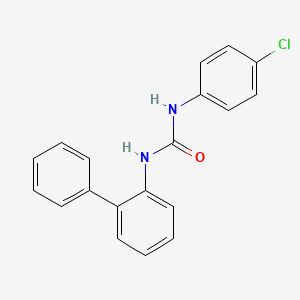![molecular formula C14H19NO2 B5707669 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine CAS No. 148183-89-5](/img/structure/B5707669.png)
1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine
Vue d'ensemble
Description
1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPP is a pyrrolidine derivative that is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes in bacteria, fungi, and viruses. This inhibition leads to the disruption of essential metabolic pathways, ultimately resulting in the death of the microorganism.
Biochemical and Physiological Effects:
1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has also been shown to have antifungal effects against Candida albicans and Aspergillus fumigatus. Additionally, 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has been found to have antiviral effects against herpes simplex virus type 1 and type 2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine in lab experiments is its broad-spectrum activity against microorganisms. 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has been shown to be effective against a wide range of bacteria, fungi, and viruses. Additionally, 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine in lab experiments. One of the main limitations is its potential toxicity to human cells. 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has been found to be cytotoxic to some human cell lines, which could limit its potential applications in the field of medicinal chemistry.
Orientations Futures
There are several potential future directions for research on 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine. One area of interest is the development of 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine-based drugs for the treatment of bacterial, fungal, and viral infections. Another potential future direction is the investigation of 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine's potential applications in the field of agriculture, as it has been shown to have activity against plant pathogens. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine and its potential toxicity to human cells.
Méthodes De Synthèse
1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine is synthesized by the reaction of 2,4-dimethylphenol, pyrrolidine, and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The final product is a white crystalline solid with a melting point of 72-74°C.
Applications De Recherche Scientifique
1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has also been shown to have potential applications in the field of medicinal chemistry, as it can act as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-6-13(12(2)9-11)17-10-14(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWYBKQWRGJFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163902 | |
| Record name | Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- | |
CAS RN |
148183-89-5 | |
| Record name | Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148183895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-isopropoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5707588.png)

![7-(1-azepanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5707600.png)

![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5707614.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5707620.png)

![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)




![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)